molecular formula C11H10F3N3O B2792975 N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide CAS No. 2411200-36-5

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide

Cat. No.: B2792975
CAS No.: 2411200-36-5
M. Wt: 257.216
InChI Key: CSIQREDJFQEJBK-UHFFFAOYSA-N
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Description

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide is a synthetic organic compound featuring a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide typically involves multiple steps. One common approach starts with the preparation of the trifluoromethyl-substituted pyrimidine ring, followed by the introduction of the cyclopropyl group and the prop-2-enamide moiety. Key reagents and conditions include:

    Trifluoromethylation: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclopropanation: Employing diazo compounds and transition metal catalysts.

    Amidation: Utilizing amine derivatives and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

    Reduction: Often performed in ether or tetrahydrofuran under inert atmosphere.

    Substitution: Conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-substituted pyrimidines: These compounds share the trifluoromethyl group and pyrimidine ring but differ in other substituents.

    Cyclopropyl amides: Featuring the cyclopropyl group and amide linkage, these compounds have varying substituents on the cyclopropyl ring or amide nitrogen.

Uniqueness

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the cyclopropyl ring provides rigidity and influences the compound’s three-dimensional structure.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-2-8(18)17-10(4-5-10)9-15-6-3-7(16-9)11(12,13)14/h2-3,6H,1,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIQREDJFQEJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CC1)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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